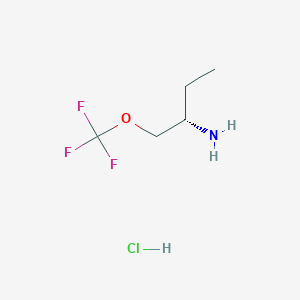

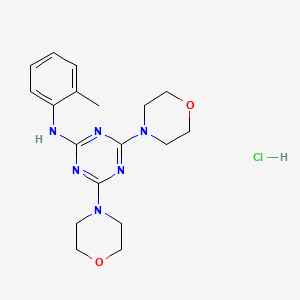

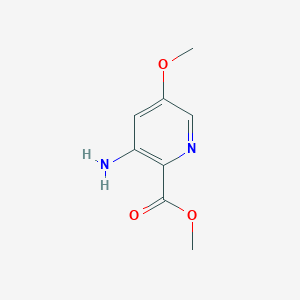

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amine hydrochlorides represent latent forms of a more reactive free base . In this regard, formation of an amine hydrochloride confers protection . This effect is illustrated by the hydrochlorides of the amino acids .

Synthesis Analysis

The synthesis of piperazine derivatives, which might be similar to the compound , has been studied . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .科学的研究の応用

Synthesis and Characterization of Polymers

(S)-N,1-Dimethylpiperidin-3-amine dihydrochloride has been explored in the synthesis and characterization of degradable poly(β-amino esters), demonstrating applications in creating polymers with potential for DNA delivery. These polymers exhibit noncytotoxic properties and degrade hydrolytically under both acidic and alkaline conditions, offering insights into the development of biocompatible materials for medical applications (Lynn & Langer, 2000).

Development of Novel Photosensitive Materials

The compound has been utilized in the development of a novel amine photogenerator for photosensitive polyimide precursors. This application highlights its role in advancing materials science, specifically in the field of electronics and coatings, by enabling the isomerization of polyisoimide to polyimide under UV light, thus presenting a pathway for the development of UV-curable materials with enhanced solubility and transparency (Mochizuki, Teranishi, & Ueda, 1995).

Exploration of Catalytic and Chemical Reactions

The chemical reactivity of this compound and its derivatives has been explored in various catalytic and synthetic applications, such as in the synthesis of amides from carboxylic acids and amines, showcasing its utility in organic synthesis and potential in pharmaceutical development. This research contributes to the understanding of amide bond formation, a critical reaction in bioconjugation and drug synthesis (Lanigan, Starkov, & Sheppard, 2013).

Bioconjugation in Aqueous Media

Investigations into the mechanism of amide formation by carbodiimide in aqueous media have been conducted, leveraging this compound as a model compound. This research is pivotal in bioconjugate chemistry, offering insights into the synthesis of biomolecules and the development of drug delivery systems, which could have significant implications for biomedical engineering and therapeutic applications (Nakajima & Ikada, 1995).

作用機序

将来の方向性

特性

IUPAC Name |

(3S)-N,1-dimethylpiperidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-8-7-4-3-5-9(2)6-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBIYKRAEIMVFE-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCCN(C1)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

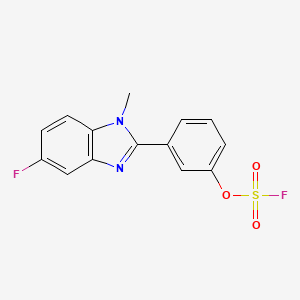

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2667762.png)

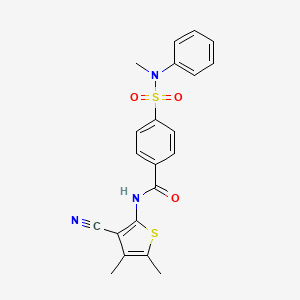

![N-mesityl-2-((6-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide](/img/structure/B2667763.png)

![1-[1-(2-Methylpropyl)benzimidazol-2-yl]ethanol](/img/structure/B2667770.png)

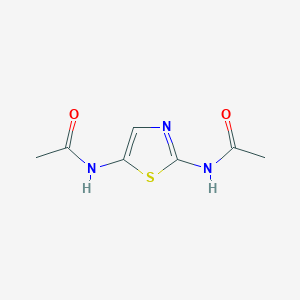

![Tert-butyl 3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2667771.png)